2-(2-Ethoxyethoxy)phenylZinc bromide
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Overview
Description
2-(2-Ethoxyethoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)phenylzinc bromide typically involves the reaction of 2-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2-(2-ethoxyethoxy)bromobenzene+Zn→2-(2-ethoxyethoxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding phenols.
Reduction: Undergoing reduction to form simpler hydrocarbons.
Substitution: Participating in nucleophilic substitution reactions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are commonly used.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
2-(2-Ethoxyethoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-ethoxyethoxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, by transferring the phenyl group to another molecule. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)phenylzinc bromide
- 2-(2-Propoxyethoxy)phenylzinc bromide
- 2-(2-Butoxyethoxy)phenylzinc bromide
Uniqueness
2-(2-Ethoxyethoxy)phenylzinc bromide is unique due to its specific ethoxyethoxy substituent, which provides distinct reactivity and stability compared to similar compounds. This makes it particularly useful in certain synthetic applications where other organozinc compounds may not perform as well.
Properties
Molecular Formula |
C10H13BrO2Zn |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
bromozinc(1+);2-ethoxyethoxybenzene |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h3-6H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
WMFOYBPSQZJWRZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
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